molecular formula C10H8O2 B1584443 Prop-2-yn-1-yl benzoate CAS No. 6750-04-5

Prop-2-yn-1-yl benzoate

Cat. No.: B1584443
CAS No.: 6750-04-5
M. Wt: 160.17 g/mol
InChI Key: NBDHEMWCIUHARG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl benzoate, also known as propargyl benzoate, is an organic compound with the molecular formula C10H8O2. It is an ester formed from the reaction of benzoic acid and propargyl alcohol. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prop-2-yn-1-yl benzoate can be synthesized through the esterification of benzoic acid with propargyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where benzoic acid and propargyl alcohol are continuously fed into the reactor along with a suitable catalyst. The reaction mixture is then heated to the desired temperature to achieve the esterification reaction. The product is continuously removed from the reactor and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Prop-2-yn-1-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid and propargyl aldehyde.

    Reduction: Reduction of this compound can yield benzyl alcohol and propargyl alcohol.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzoic acid and propargyl aldehyde.

    Reduction: Benzyl alcohol and propargyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Prop-2-yn-1-yl benzoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Prop-2-yn-1-yl benzoate can be compared with other similar compounds, such as:

    Prop-2-yn-1-ylbenzene: This compound has a similar propargyl group but lacks the ester functionality, making it less reactive in certain chemical reactions.

    Methyl 4-(prop-2-yn-1-yl)benzoate: This compound has a similar ester functionality but with a different substituent on the benzene ring, leading to different reactivity and applications.

    Propargyl aryl ethers: These compounds have a similar propargyl group but with an ether linkage instead of an ester, resulting in different chemical properties and reactivity.

This compound is unique due to its ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

prop-2-ynyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDHEMWCIUHARG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986879
Record name Prop-2-yn-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6750-04-5
Record name 6750-04-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prop-2-yn-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of prop-2-yn-1-ol (3.63 ml, 62.4 mmol), DCM (180 ml), and Et3N (17.40 ml, 125 mmol) at 0° C. were added benzoyl chloride (7.25 ml, 62.4 mmol) and DMAP (0.381 g, 3.12 mmol). The reaction was stirred while warming to room temperature overnight. The reaction was diluted with water and the layers separated. The aqueous was extracted with DCM and the combined organics were dried over Na2SO4, filtered, and concentrated to afford prop-2-yn-1-yl benzoate which was used in subsequent reactions without further purification. m/z (ESI) 161 [M+H]+.
Quantity
3.63 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
7.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0.381 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of propargyl benzoate?

A1: Propargyl benzoate serves as a valuable building block in organic synthesis. Some notable applications include:

  • Synthesis of Benzo[c]carbazoles: Propargyl benzoate, when reacted with 1H-indol-2-yl propargyl benzoates in the presence of silica gel-activated benzoic acid, yields benzo[c]carbazole derivatives. This reaction proceeds through a Brønsted acid-mediated formal 1,3-acyloxy migration/6π-electrocyclization pathway. []
  • Formation of 3-(Organochalcogenyl)prop-2-yn-1-yl Esters: Copper(I)-catalyzed Csp-chalcogen bond formation allows for the synthesis of 3-(organochalcogenyl)prop-2-yn-1-yl esters from propargyl benzoate and diorganyl dichalcogenides. These esters, particularly the 3-(phenylselanyl) derivative, have shown potential as anticancer agents. []
  • Synthesis of para-Substituted 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl Benzoates: Propargyl benzoate derivatives can undergo [4+2] cycloaddition reactions with hexachlorocyclopentadiene to yield para-substituted 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hepta-2,5-dien-2-ylmethyl benzoates. []

Q2: How is propargyl benzoate utilized in tandem enyne metathesis reactions?

A2: Propargyl benzoate can participate in tandem enyne metathesis reactions to synthesize 2-substituted-1,3-cyclohexadienes. This process involves a reaction with cis-polybutadiene and ethyl vinyl ether, catalyzed by Grubbs' second-generation catalyst. []

Q3: Can propargyl benzoate be used to construct complex natural product frameworks?

A3: Yes, propargyl benzoate plays a crucial role in the total synthesis of complex natural products like amphidinolides C and F. A key step involves a silver-catalyzed cyclization of a propargyl benzoate diol to construct trans-tetrahydrofuran rings present in these molecules. []

Q4: Are there any examples of propargyl benzoate derivatives demonstrating biological activity?

A4: Yes, research indicates that 5-(benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester, a derivative of propargyl benzoate, undergoes palladium hydrogenation to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate, highlighting the potential for accessing biologically relevant molecules. []

Q5: How does propargyl benzoate contribute to the synthesis of heterocyclic compounds?

A5: Propargyl benzoate acts as a key synthon in the synthesis of substituted pyran ring systems through silver-catalyzed cyclization reactions. This methodology has been successfully applied in synthesizing the C1-C12 fragment of madeirolide A, a marine natural product. []

Q6: Can propargyl benzoate be used to synthesize molecules with potential antimicrobial properties?

A6: Yes, propargyl benzoate derivatives have shown promise as potential antimicrobial agents. For example, reacting propargyl benzoates with azidoacetates via a copper(I)-catalyzed Huisgen [3+2] cycloaddition reaction yields 1,4-disubstituted 1,2,3-triazoles with ester functionality. Some of these triazole derivatives exhibit moderate to good inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. []

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